N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:
- Preparation of the azide precursor: 4-isopropylphenyl azide is synthesized from 4-isopropylphenylamine through diazotization followed by azidation.
- Cycloaddition reaction: The azide is reacted with an alkyne (such as propargyl carboxamide) in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole or phenyl rings.
Scientific Research Applications
N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities. It is being investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In materials science, the compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the biological context and the intended application of the compound.
Comparison with Similar Compounds
N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
1H-1,2,3-triazole-4-carboxamide: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide: The presence of a methyl group instead of an isopropyl group affects the compound’s steric and electronic properties.
N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: The chloro substituent introduces different electronic effects, influencing the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other triazole derivatives.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12(17)11-7-13-16-15-11/h3-8H,1-2H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFYMAALHVUONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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